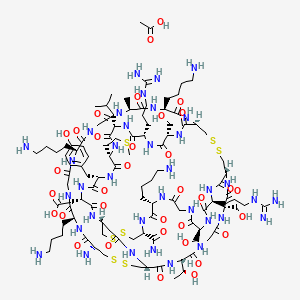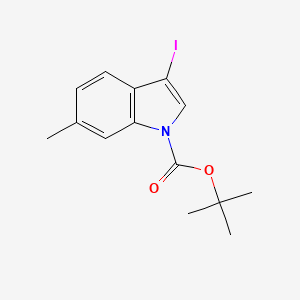
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H16INO3 . It has a molecular weight of 373.19 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an indole ring substituted with a tert-butyl carboxylate group, a methyl group, and an iodo group .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Other physical and chemical properties such as boiling point, density, and refractive index are not available for this specific compound but are provided for related compounds .Safety and Hazards
The safety information for “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
The future directions for “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Indole derivatives are of significant interest due to their prevalence in natural products and drugs, and their potential therapeutic applications .
Mécanisme D'action
Target of Action
Tert-Butyl 3-Iodo-6-Methyl-1H-Indole-1-Carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The primary targets of indole derivatives are often proteins or enzymes involved in critical cellular processes .
Mode of Action
Indole derivatives are known to interact with their targets, often leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to various downstream effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These activities suggest that indole derivatives can impact a wide range of biochemical pathways, from inflammation and pain perception to cancer progression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects of this compound could potentially be diverse, depending on its specific targets and the biochemical pathways it affects .
Analyse Biochimique
Biochemical Properties
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, indole derivatives are known to inhibit certain enzymes, which can lead to changes in metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various signaling pathways, including those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can impact cell function, potentially leading to changes in cell growth and survival. Additionally, its effects on gene expression can result in altered protein synthesis, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, indole derivatives are known to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could have different biological activities. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the therapeutic window of the compound. Studies in animal models have shown that high doses of indole derivatives can lead to toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the overall biological activity of the compound. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their pharmacological effects . Additionally, changes in metabolic flux and metabolite levels can impact cellular processes and overall organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of this compound can therefore influence its overall biological effects.
Propriétés
IUPAC Name |
tert-butyl 3-iodo-6-methylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHASEWODMZAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



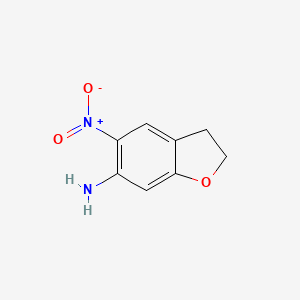
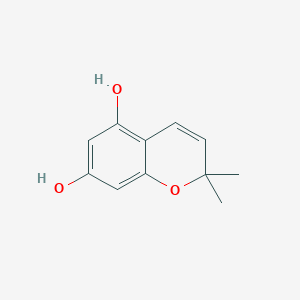
![Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3332631.png)
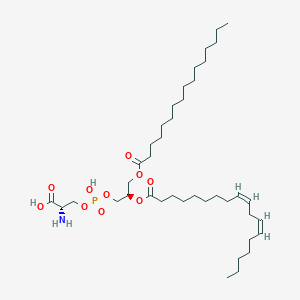
![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)
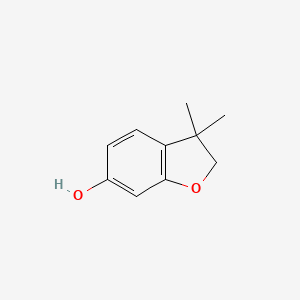
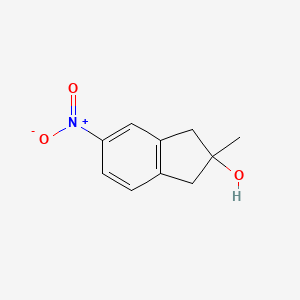
![(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine](/img/structure/B3332666.png)


